Etioporphyrin I nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

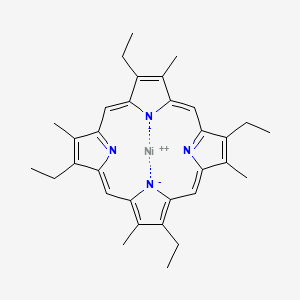

Etioporphyrin I nickel is a useful research compound. Its molecular formula is C32H36N4Ni and its molecular weight is 535.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrogenation and Hydrodemetalation (HDM) Reactions

Ni-Etio undergoes hydrodemetalation via three consecutive kinetic steps in the presence of CoO-MoO₃/Al₂O₃ catalysts :

| Step | Reaction Order (Metal) | Reaction Order (H₂) | Intermediate |

|---|---|---|---|

| Hydrogenation | 1st | 1st | Nickel etiochlorin |

| Reversible dehydrogenation | 1st (intermediate) | 0th | — |

| Irreversible hydrogenolysis | 1st (intermediate) | 2nd | Demetalated product |

The first step produces nickel etiochlorin, identified as a key intermediate via UV/Vis spectroscopy . Hydrogen pressure critically influences reaction rates, with higher pressures accelerating hydrogenolysis (3rd step) .

Oxidative Dehydrogenative Coupling

Ni-Etio participates in oxidative coupling reactions to form conjugated polymers. Under oCVD (oxidative chemical vapor deposition) conditions:

-

Reactants : Ni-Etio monomers

-

Conditions : 150–200°C, oxidative atmosphere

-

Product : Conjugated porphyrin polymer films (e.g., pNiDCOOMePP )

-

Evidence : Broadened Soret/Q-bands in UV/Vis/NIR spectra confirm extended π-conjugation .

These polymers exhibit catalytic activity in the oxygen evolution reaction (OER) with overpotentials comparable to noble-metal catalysts .

Redox Reactions and Electron Transfer

Ni-Etio undergoes reversible one-electron reductions and coordinates with Lewis bases:

Axial ligand binding switches the principal axis orientation of the g-tensor, indicating structural reorganization .

Synthetic Reactions and Metallation

Industrial-scale synthesis involves:

-

Bromination : Kryptopyrrole → Monobromo-dipyrromethene (ethyl acetate solvent, 80% yield) .

-

Cyclization : Formic acid-mediated tetramerization → Etioporphyrin-I dihydrobromide .

-

Metallation : Reaction with NiCl₂·6H₂O in DMF at 100°C (95% purity) .

Key purification steps include TFA/CH₂Cl₂ precipitation and acetone washes to remove oily byproducts .

Solvent Interactions and Crystallization

Crystallization kinetics vary with solvent interactions:

| Solvent | Solute-Solvent Bond Strength | Step Growth Rate (nm/s) |

|---|---|---|

| Butanol | Weak | 0.12 |

| DMSO | Strong | 0.08 |

| Hexanol | Moderate | 0.10 |

Despite weaker bonds, butanol enables faster growth due to lower viscosity . Metastable intermediate complexes form during kink integration .

特性

分子式 |

C32H36N4Ni |

|---|---|

分子量 |

535.3 g/mol |

IUPAC名 |

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |

InChI |

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |

InChIキー |

SPKLBIKKHWTZSI-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。